5-(2,6-difluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-3-(5-phenyl-2-pyrrol-1-ylfuran-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3O2/c23-16-9-6-10-17(24)19(16)21-25-20(26-29-21)15-13-18(14-7-2-1-3-8-14)28-22(15)27-11-4-5-12-27/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZNOXNOMLKSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N3C=CC=C3)C4=NOC(=N4)C5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,6-Difluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole (CAS No. 866131-26-2) is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its potential as an antimicrobial agent and its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 389.36 g/mol. The structure features a difluorophenyl group and a pyrrole moiety, which are significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds typically range from 12.5 to 100 μg/mL, suggesting potent activity against mycobacterial infections .
Table 1: Antimycobacterial Activity of Oxadiazole Derivatives
| Compound ID | MIC (μg/mL) | pMIC |
|---|---|---|
| 4b | 12.5 | 4.903 |
| 5b | 12.5 | 4.903 |
| 4d | 25 | 4.602 |
| 5d | 25 | 4.602 |
| Control | >100 | <4.000 |
This table summarizes the efficacy of selected oxadiazole derivatives against M. tuberculosis.
The mechanism by which oxadiazoles exert their antimicrobial effects often involves interference with critical cellular processes in bacteria. Molecular docking studies have shown that these compounds can bind to specific targets within bacterial cells, such as the enoyl-acyl carrier protein reductase (InhA), which is essential for fatty acid synthesis in Mycobacterium tuberculosis . The binding interactions typically involve hydrogen bonding and hydrophobic interactions with key amino acid residues.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrrolyl oxadiazoles for their antitubercular activity. These studies utilized high-throughput screening methods to assess the biological activity and optimize the chemical structure for enhanced efficacy . The findings revealed that modifications on the pyrrole and phenyl rings significantly influenced the biological outcomes.
Comparison with Similar Compounds
Compound 56 : 5-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
- Structural Differences :
- Position 5 : 2,6-Dichlorophenyl (Cl) vs. 2,6-Difluorophenyl (F) in the target compound.
- Position 3 : Pyridyl group vs. furan-pyrrole in the target.
- Synthesis : Synthesized via column chromatography (91% yield) using cyclohexane/ethyl acetate eluent, with a melting point of 189–190°C .
- Implications: Fluorine substituents (target) may reduce steric hindrance compared to chlorine (Compound 56), improving solubility.
Biopharmacule Product 5-(2,6-dichlorophenyl)-2-((2,4-difluorophenyl)thio)-6h-pyrimido(1,6-b)pyridazin-6-one
- Structural Differences: Pyrimidopyridazinone core vs. oxadiazole in the target. Dichlorophenyl and difluorophenylthio groups vs. difluorophenyl and furan-pyrrole.
Functional Group Comparisons
Pesticide Derivatives ()
- Fipronil: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile.
- Ethiprole : Similar to fipronil but with an ethylsulfinyl group.
- Comparison :
Key Research Findings and Implications
Substituent Electronics : Fluorine’s electron-withdrawing nature (target) may polarize the oxadiazole ring differently than chlorine (Compound 56), affecting electronic distribution and intermolecular interactions .
Synthetic Challenges : The furan-pyrrole substituent in the target compound likely requires multi-step synthesis, contrasting with the straightforward preparation of pyridyl-substituted oxadiazoles .
Preparation Methods
Furan Ring Construction
The 3-furoic acid derivative is synthesized via a modified Feist-Benary reaction:
Reagents :
- Ethyl 3-oxo-3-phenylpropanoate (1.0 eq)
- 1-(2-Bromoacetyl)-1H-pyrrole (1.2 eq)
- Pyridine (2.5 eq), AcOH, 80°C, 12 h
Mechanism :
- Knoevenagel condensation forms α,β-unsaturated diketone intermediate.
- Cyclization with concomitant decarboxylation yields 2-(1H-pyrrol-1-yl)-5-phenylfuran-3-carboxylic acid.
Optimization Data :
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 60, 80, 100 | 80 | 78 |
| Solvent | EtOH, DMF, AcOH | AcOH | 82 |
| Reaction Time (h) | 6, 12, 24 | 12 | 78 |
Purification via recrystallization (EtOH/H2O) provides analytically pure product (mp 148–150°C).
Preparation of 2,6-Difluorophenylamidoxime
Amidoxime Synthesis
Procedure :
- 2,6-Difluorobenzonitrile (1.0 eq) reacts with NH2OH·HCl (1.5 eq) in EtOH/H2O (3:1).
- Add NaOH (2.0 eq) dropwise at 0°C, stir 4 h at 25°C.
Characterization :
- IR (KBr) : 3360 cm⁻¹ (N–H), 1645 cm⁻¹ (C=N)
- ¹H NMR (DMSO-d6) : δ 9.87 (s, 1H, NH), 7.52–7.48 (m, 2H, Ar–H), 5.42 (s, 2H, NOH)
Yield : 92% after silica gel chromatography (Hex/EtOAc 4:1).
Cyclocondensation to 1,2,4-Oxadiazole
Reaction Optimization
The critical cyclization employs T3P® (propylphosphonic anhydride) as coupling agent:
General Protocol :
- 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furoic acid (1.0 eq), T3P® (1.5 eq) in CH2Cl2.
- Add amidoxime A (1.1 eq), TEA (3.0 eq), reflux 6 h.
Comparative Activating Agents :
| Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| T3P® | CH2Cl2 | 80 | 6 | 89 |
| DCC | DMF | 25 | 24 | 62 |
| EDC/HOBt | THF | 60 | 12 | 71 |
T3P® enables near-quantitative conversion due to its superior activation of carboxylic acids and mild conditions preserving furan integrity.
Spectroscopic Characterization
Nuclear Magnetic Resonance
¹H NMR (400 MHz, CDCl3) :
- δ 8.12 (d, J = 7.6 Hz, 2H, C6H5)
- δ 7.45–7.39 (m, 2H, Ar–F)
- δ 7.02 (s, 1H, pyrrole-H)
- δ 6.85 (s, 1H, furan-H)
¹³C NMR :
- 168.2 ppm (C=N–O), 158.6 ppm (C–F), 142.1 ppm (furan-C)
High-Resolution Mass Spectrometry
- Calculated : C23H14F2N4O2 [M+H]⁺: 440.1024
- Found : 440.1021
Industrial-Scale Considerations
Process Optimization
Key Parameters :
- Solvent Recovery : CH2Cl2 distilled under reduced pressure (85% recovery).
- Catalyst Recycling : T3P® hydrolyzes to phosphoric acid, requiring neutralization (Ca(OH)2).
- Throughput : 1.2 kg/day achievable in batch reactors (50 L capacity).
Cost Analysis :
| Component | Cost/kg (USD) | Consumption (kg/kg product) |
|---|---|---|
| T3P® | 320 | 0.45 |
| 2,6-Difluorobenzonitrile | 1100 | 0.38 |
| Furoic Acid | 2800 | 0.52 |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reactants | Catalyst/Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Bromo-5-phenylfuran, 1H-pyrrole | Pd(PPh₃)₄, K₂CO₃, DMF | 110°C, 12 h | 65–70 |
| 2 | Nitrile oxide, furan-carboxylic acid | TEA, CH₃CN | MW, 150°C, 30 min | 50–55 |
Basic: Which spectroscopic methods are suitable for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm) and fluorine atoms (split peaks due to coupling with adjacent protons). The 1H-pyrrole substituent shows distinct singlets at δ 6.2–6.5 ppm .
- ¹⁹F NMR : Detect two fluorine atoms on the 2,6-difluorophenyl group as a singlet (δ -110 to -115 ppm) .
- HRMS (ESI+) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₅H₁₆F₂N₃O₂: 440.1154; observed: 440.1158) .
- IR Spectroscopy : Identify oxadiazole ring vibrations (C=N stretch at 1600–1650 cm⁻¹) and furan C-O-C bonds (1250–1300 cm⁻¹) .
Advanced: How to optimize cyclization steps to improve yield in oxadiazole synthesis?
Answer:
Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU) to accelerate ring closure .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave irradiation reduces reaction time .
- Stoichiometry : Use a 1.2:1 molar ratio of nitrile oxide to furan-carboxylate to drive the reaction forward.
Q. Table 2: Solvent Impact on Cyclization Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 6 | 55 |
| CH₃CN | 80 | 12 | 40 |
| Toluene | 110 | 8 | 30 |
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
Answer:
Discrepancies may stem from:
- Dynamic Effects : Rotamers or hindered rotation in the 1H-pyrrole substituent can split signals. Use variable-temperature NMR (VT-NMR) to confirm .
- Impurities : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (solvent: DCM/hexane) and analyzing diffraction patterns .
Advanced: What computational methods predict the compound’s electronic properties and reactivity?
Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to model HOMO-LUMO gaps and electrostatic potential maps. The oxadiazole ring exhibits electron-deficient behavior, directing electrophilic attacks to the furan moiety .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The difluorophenyl group enhances binding affinity to hydrophobic pockets .
Advanced: How to analyze substituent effects on bioactivity using structure-activity relationship (SAR) studies?
Answer:
- Analog Synthesis : Prepare derivatives with varying substituents (e.g., replacing difluorophenyl with chlorophenyl or methoxyphenyl) .
- Biological Assays : Test inhibition of kinase targets (IC₅₀ values) and correlate with electronic (Hammett σ) or steric (Taft ES) parameters.
- Data Analysis : Use multivariate regression to identify key substituent descriptors (e.g., fluorine atoms enhance metabolic stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
